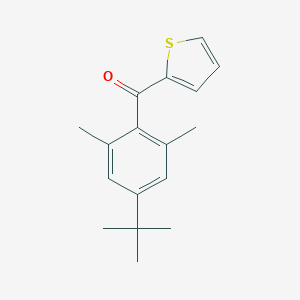![molecular formula C24H19N3OS B289948 4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one](/img/structure/B289948.png)
4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one involves multiple steps, starting from simpler aromatic compounds. The key steps typically include cyclization reactions, where the formation of the fused ring system occurs. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents that can stabilize intermediates and transition states. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .
Applications De Recherche Scientifique
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Carbazole, 2,3,4,9-tetrahydro-: A structurally related compound with similar aromatic and heterocyclic features.
8-hydroxyquinoline: Another compound with a fused ring system, known for its antimicrobial properties.
Uniqueness
What sets 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H19N3OS |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C24H19N3OS/c28-23-21-20(26-22(27-23)15-10-5-2-6-11-15)19-18(14-8-3-1-4-9-14)16-12-7-13-17(16)25-24(19)29-21/h1-6,8-11,22,26H,7,12-13H2,(H,27,28) |
Clé InChI |
MQGSMYQWYWLPIU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6 |
SMILES canonique |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)

![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
